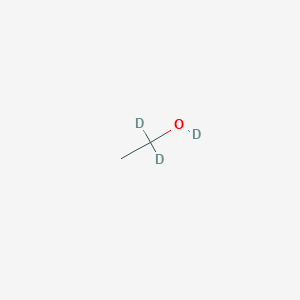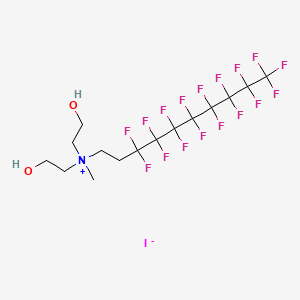
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide is a quaternary ammonium compound with a long perfluorinated alkyl chain. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and its resistance to harsh chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Preparation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is synthesized through a series of fluorination reactions, starting from a hydrocarbon precursor.
Quaternization Reaction: The perfluorinated alkyl chain is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable iodinating agent, such as methyl iodide, under controlled temperature and pressure conditions to form the quaternary ammonium iodide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction. Purification steps, such as crystallization and filtration, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the perfluorinated alkyl chain is highly resistant to oxidation.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium bromide.
Oxidation and Reduction Reactions: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted under controlled pH conditions using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Depending on the specific reaction, various oxidized or reduced forms of the compound may be produced.
Hydrolysis: Breakdown products include bis(2-hydroxyethyl)methylamine and the corresponding perfluorinated alcohol.
科学的研究の応用
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its surfactant properties.
Industry: Utilized in the formulation of specialty coatings and lubricants that require high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide is primarily based on its surfactant properties. The long perfluorinated alkyl chain provides hydrophobic interactions, while the quaternary ammonium group interacts with hydrophilic environments. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs.
類似化合物との比較
Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethylammonium iodide
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)dimethylbenzylammonium iodide
Uniqueness
Compared to similar compounds, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide offers unique advantages due to the presence of the bis(2-hydroxyethyl) group. This group enhances its solubility in polar solvents and provides additional sites for hydrogen bonding, making it more effective in certain applications, such as drug delivery and biological sample preparation.
特性
CAS番号 |
31841-41-5 |
|---|---|
分子式 |
C15H17F17INO2 |
分子量 |
693.18 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C15H17F17NO2.HI/c1-33(4-6-34,5-7-35)3-2-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;/h34-35H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
JRKJESUMGCTNMA-UHFFFAOYSA-M |
正規SMILES |
C[N+](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCO)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
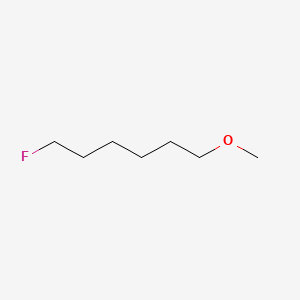
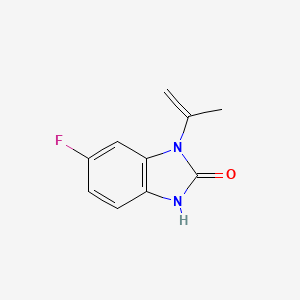
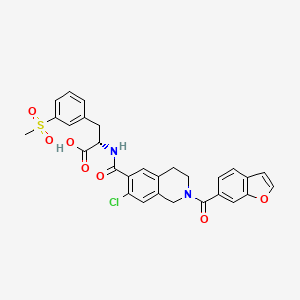
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
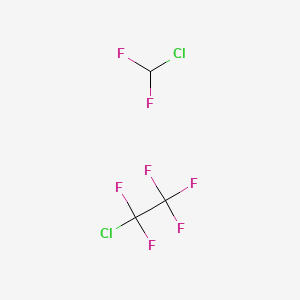
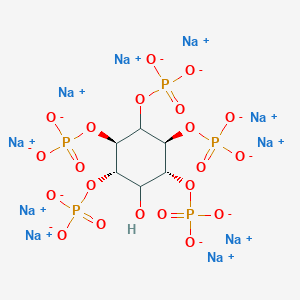
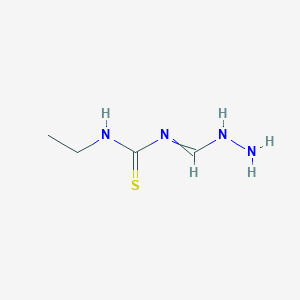
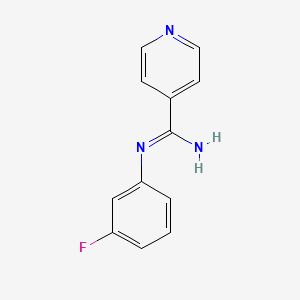
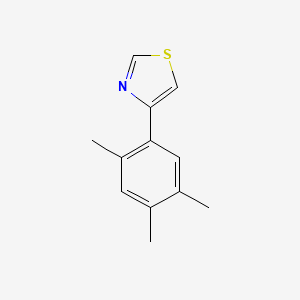

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
